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Compound of Interest

Compound Name: 2,5-Dichloroisonicotinaldehyde

Cat. No.: B042135 Get Quote

An In-depth Technical Guide to 2,5-
Dichloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2,5-Dichloroisonicotinaldehyde, a key intermediate in the synthesis of various

pharmaceutical compounds. This document consolidates available data on its identity,

properties, synthesis, and reactivity. It is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development, particularly those

working with cannabinoid receptor modulators.

Introduction
2,5-Dichloroisonicotinaldehyde, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a

halogenated pyridine derivative that has garnered significant interest in medicinal chemistry. Its

structural features, particularly the presence of two chlorine atoms and an aldehyde functional

group on the pyridine ring, make it a versatile building block for the synthesis of more complex

molecules. Notably, it serves as a crucial precursor in the preparation of 2-Amino-5-aryl-

pyridines, which have been identified as selective agonists for the cannabinoid receptor 2
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(CB2).[1] The CB2 receptor is a key target in drug discovery for a range of therapeutic areas,

including inflammatory diseases, pain, and neurodegenerative disorders.

Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of 2,5-
Dichloroisonicotinaldehyde is presented in the tables below.

Table 1: Compound Identification

Identifier Value

Systematic Name 2,5-Dichloro-4-pyridinecarboxaldehyde

Synonym 2,5-Dichloroisonicotinaldehyde

CAS Number 102645-33-0[1]

Molecular Formula C₆H₃Cl₂NO[2]

Molecular Weight 176.00 g/mol [2]

Appearance White to Off-White Solid[1]

Table 2: Physical Properties

Property Value Notes

Melting Point
Not explicitly reported for the

2,5-dichloro isomer.

For comparison, the melting

point of the isomeric 2,4-

dichloro-3-

pyridinecarboxaldehyde is 71-

75 °C.[2]

Boiling Point Data not available. -

Solubility Data not available. -

Storage 2-8°C, Refrigerator[1] -
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Synthesis
A detailed experimental protocol for the synthesis of 2,5-Dichloroisonicotinaldehyde has

been described, starting from 2,5-dichloropyridine.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-
pyridinecarboxaldehyde[3]
Materials:

2,5-Dichloropyridine

Lithium di-isopropylamide (LDA)

n-Butyllithium (in hexane)

Di-isopropylamine

Tetrahydrofuran (THF)

N,N-Dimethylformamide (DMF)

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH)

Ethyl ether

Saturated Sodium Chloride (NaCl) solution

Procedure:

Preparation of LDA: A solution of lithium di-isopropylamide is prepared by adding 100 ml of

1.5 M n-butyllithium (in hexane) to 14.2 g of di-isopropylamine in 100 ml of THF at a

temperature below -30°C.

Lithiation of 2,5-Dichloropyridine: After stirring the LDA solution for 20 minutes, it is cooled to

below -70°C. A solution of 20.8 g of 2,5-dichloropyridine in 56 ml of THF is then added at a
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rate that maintains the temperature below -70°C. The reaction mixture is stirred at this

temperature for an additional 30 minutes.

Formylation: A solution of 13.2 g of DMF in 30 ml of THF is added at the same temperature,

and the mixture is stirred for another 30 minutes.

Work-up: The reaction mixture is allowed to warm to room temperature and then poured into

a mixture of 250 g of ice and 45 ml of concentrated HCl. This is stirred for 15 minutes.

Neutralization and Extraction: The acidic solution is neutralized to a pH of approximately 6-7

with 3 N NaOH. The organic layer is separated, and the aqueous layer is extracted with ethyl

ether.

Isolation: The combined organic solutions are washed with a saturated NaCl solution, dried,

and evaporated to dryness to yield approximately 22 g of 2,5-dichloro-4-

pyridinecarboxaldehyde.

LDA Preparation

Main Reaction

Work-up & Isolation

n-Butyllithium Lithium di-isopropylamide (LDA)

Di-isopropylamine

Lithiation
(< -70°C)2,5-Dichloropyridine

Intermediate Complex

DMF

Formylation
(< -70°C) HCl / Ice Neutralization (NaOH) Extraction (Ethyl Ether) 2,5-Dichloroisonicotinaldehyde
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Diagram 1: Synthesis workflow for 2,5-Dichloroisonicotinaldehyde.

Spectral Data
Detailed experimental spectral data for 2,5-Dichloroisonicotinaldehyde is not widely available

in public databases. However, based on the known structure and typical spectral ranges for

similar compounds, the following characteristics can be predicted.

Table 3: Predicted Spectral Data

Technique Predicted Characteristics

¹H NMR

Aromatic protons on the pyridine ring are

expected in the range of 7.0-9.0 ppm. The

aldehyde proton should appear as a singlet

further downfield, typically between 9.5 and 10.5

ppm.

¹³C NMR

The aldehyde carbonyl carbon is expected to

have a chemical shift in the range of 190-200

ppm. Aromatic carbons will appear between

120-160 ppm.

IR Spectroscopy

A strong carbonyl (C=O) stretching band is

expected around 1700-1730 cm⁻¹. C-H

stretching of the aldehyde group may be

observed around 2720 and 2820 cm⁻¹. Aromatic

C-H and C=C stretching bands will also be

present.

Mass Spectrometry

The molecular ion peak (M+) would be expected

at m/z 175 and 177 in an approximate 9:6:1

ratio due to the two chlorine isotopes.

Fragmentation may involve the loss of the

aldehyde group (-CHO) or chlorine atoms.

Reactivity and Chemical Properties
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The chemical reactivity of 2,5-Dichloroisonicotinaldehyde is primarily dictated by the

aldehyde functional group and the two chlorine substituents on the electron-deficient pyridine

ring.

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a

variety of reactions common to aldehydes, such as oxidation to a carboxylic acid, reduction

to an alcohol, and formation of imines, oximes, and hydrazones.

Chlorine Substituents: The chlorine atoms are susceptible to nucleophilic aromatic

substitution (SNAr), particularly at the position para to the ring nitrogen (C4), which is further

activated by the electron-withdrawing aldehyde group. This reactivity is key to its utility as a

synthetic intermediate.

Role in CB2 Agonist Synthesis
2,5-Dichloroisonicotinaldehyde is a pivotal intermediate in the synthesis of selective CB2

receptor agonists. The general synthetic strategy involves the reaction of the aldehyde with an

appropriate amine to form an imine, followed by further synthetic modifications. The CB2

receptor is a G protein-coupled receptor, and its activation is implicated in modulating immune

responses and inflammation.
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Diagram 2: Simplified CB2 receptor signaling pathway.

Safety and Handling
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While a specific Material Safety Data Sheet (MSDS) for 2,5-Dichloroisonicotinaldehyde is

not readily available, general precautions for handling chlorinated aromatic aldehydes should

be followed. These compounds are typically irritants and may be harmful if ingested, inhaled, or

absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated

area or a fume hood.

Conclusion
2,5-Dichloroisonicotinaldehyde is a valuable synthetic intermediate with significant

applications in medicinal chemistry, particularly in the development of selective CB2 receptor

agonists. This guide has summarized the available information on its physical and chemical

properties, synthesis, and reactivity. Further research to fully characterize this compound,

including the acquisition of detailed spectral data, would be beneficial for the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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